molecular formula C8H14O B3052200 3,3-Dimethylhex-5-enal CAS No. 39482-40-1

3,3-Dimethylhex-5-enal

Cat. No. B3052200
CAS RN: 39482-40-1
M. Wt: 126.2 g/mol
InChI Key: KJQUCRKOALWQCH-UHFFFAOYSA-N
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Description

3,3-Dimethylhex-5-enal is a chemical compound with the CAS Number: 39482-40-1 . It has a molecular weight of 126.2 and its IUPAC name is 3,3-dimethylhex-5-enal .


Molecular Structure Analysis

The InChI code for 3,3-Dimethylhex-5-enal is 1S/C8H14O/c1-4-5-8(2,3)6-7-9/h4,7H,1,5-6H2,2-3H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Photochemistry and Irradiation Studies

Research on βγ-unsaturated carbonyl compounds, including compounds similar to 3,3-Dimethylhex-5-enal, has shown interesting photochemical properties. For instance, irradiation of these compounds can result in the formation of different products through processes like allylic rearrangement and decarbonylation (Pratt, 1973).

Chemical Rearrangements

Studies involving the isomerization of related compounds have provided insights into mechanisms like formal sigmatropic shifts and free-radical chain pathways, further expanding the understanding of chemical rearrangements (Bates & Ramaswamy, 1985).

Catalysis and Interfacial Electric Field Effects

The intermolecular reactions catalyzed by specific compounds such as Rh porphyrins, when studied in the presence of interfacial electric fields, have demonstrated intriguing results. These studies involve reactions with compounds structurally similar to 3,3-Dimethylhex-5-enal and show how electric fields can influence product ratios in catalytic processes (Gorin et al., 2013).

Electrochemical Reductions

The electrochemical reductions of acyclic vicinal dibromides, which are structurally related to 3,3-Dimethylhex-5-enal, provide insights into the reduction potentials and product distributions in various solvent systems. This research has implications for understanding the electrochemical behaviors of similar compounds (Brown et al., 1984).

Synthesis of Bicyclo[3.3.1]nonenols

The synthesis of bicyclo[3.3.1]nonenols from compounds like dimethyl 1,3-acetonedicarboxylate and enals, including those structurally related to 3,3-Dimethylhex-5-enal, has been studied. These syntheses involve catalytic processes and have been explored for their efficiency and specificity (Aoyagi et al., 1999).

Safety And Hazards

The safety data sheet for 3,3-Dimethylhex-5-enal suggests using dry chemical, carbon dioxide, or alcohol-resistant foam for firefighting . Firefighters are advised to wear self-contained breathing apparatus if necessary .

properties

IUPAC Name

3,3-dimethylhex-5-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-4-5-8(2,3)6-7-9/h4,7H,1,5-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQUCRKOALWQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC=C)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60453710
Record name 3,3-dimethylhex-5-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethylhex-5-enal

CAS RN

39482-40-1
Record name 3,3-dimethylhex-5-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 500-mL round-bottom flask, sulfuric acid (48 mL; 30%) was added to a stirred tetrahydrofuran (150 mL) solution of 1-methoxy-3,3-dimethylhexa-1,5-diene (15.89 g, 0.113 mol). After the mixture had been stirred for 1 hour, it was gradually poured into saturated sodium bicarbonate (ca. 500 mL), and then extracted with diethyl ether (4×200 mL). The combined extracts were washed with brine, dried over sodium sulfate, and filtered. Evaporation of the solvent gave the title compound as a pale yellow liquid.
Quantity
48 mL
Type
reactant
Reaction Step One
Name
1-methoxy-3,3-dimethylhexa-1,5-diene
Quantity
15.89 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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